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Introduction

SHIELD (Stabilization under Harsh conditions via Intramolecular Epoxide Linkages to prevent

Degradation) is a tissue preservation technique that offers significant advantages for

neuroscience research.[1][2][3] By forming a protective tissue-gel hybrid, SHIELD safeguards

endogenous fluorescence, protein antigenicity, and nucleic acids, while maintaining the

structural integrity of the tissue during harsh clearing and labeling procedures.[1][2][4] This

method utilizes a polyfunctional, flexible epoxide that cross-links biomolecules, enhancing their

stability.[2][5] SHIELD is compatible with various downstream applications, including

multiplexed immunolabeling and volumetric imaging, making it an invaluable tool for detailed

3D analysis of neural circuits and cellular architectures.[4][6]

Principle of SHIELD

SHIELD technology is based on the principle of creating a reinforced tissue-gel by using a

polyepoxide to cross-link biomolecules within the sample.[2] This process enhances the

mechanical stability of the tissue and protects it from the denaturing effects of heat, detergents,

and organic solvents often used in tissue clearing and immunolabeling protocols.[2][6] The

flexible backbone of the polyepoxide allows it to form multiple cross-links with proteins, nucleic

acids, and other biomolecules, effectively locking them in their native conformation and
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location.[2][5] This preservation is crucial for retaining fluorescent protein signals and ensuring

the accessibility of epitopes for antibody binding.[2][4]
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Figure 1: Principle of SHIELD tissue preservation.

Experimental Protocols
This section provides detailed protocols for implementing SHIELD on whole rodent brains and

thin tissue slices. The protocols are based on information from the Chung Lab at MIT and

LifeCanvas Technologies.[7][8][9]

I. Standard SHIELD Protocol for Whole Mouse/Rat Brain
This protocol is suitable for processing whole rodent brains for subsequent clearing and 3D

imaging.[8]

Materials and Reagents:

SHIELD-Epoxy Solution

SHIELD-Buffer Solution

SHIELD-ON Solution

4% Paraformaldehyde (PFA) in PBS
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Phosphate Buffered Saline (PBS) with 0.02% sodium azide (PBSN)

Shaking incubator

Protocol Workflow:

Figure 2: Standard SHIELD experimental workflow.

Step-by-Step Procedure:

Perfusion and Fixation:

Transcardially perfuse the animal with ice-cold PBS until the liver is clear, followed by

perfusion with 4% PFA in PBS.[1]

Dissect the brain and post-fix in 4% PFA overnight at 4°C.[1]

SHIELD OFF Incubation:

Prepare fresh SHIELD OFF Solution by mixing 50% SHIELD-Epoxy, 25% SHIELD-Buffer,

and 25% water by volume.[8]

Incubate the brain in the appropriate volume of SHIELD OFF Solution at 4°C with gentle

shaking. Refer to Table 1 for recommended volumes and incubation times.[8]

SHIELD ON Incubation:

Pre-warm the SHIELD ON Solution to 37°C.[7]

Transfer the brain to the pre-warmed SHIELD ON Solution and incubate at 37°C for 24

hours with gentle shaking.[8]

Washing and Storage:

Wash the SHIELD-processed brain in PBSN overnight at room temperature.

The sample can now be stored in PBSN at 4°C for several months before proceeding to

delipidation and immunolabeling.[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://sites.google.com/lifecanvastech.com/protocol/shield/standard-shield-protocol
https://sites.google.com/lifecanvastech.com/protocol/shield/standard-shield-protocol
https://static1.squarespace.com/static/561beb9ae4b0edc5a7075cf2/t/5d9cb89faeac9779de05a769/1570551968830/SHIELD+combined+protocol_final_100819.pdf
https://sites.google.com/lifecanvastech.com/protocol/shield/standard-shield-protocol
https://static1.squarespace.com/static/561beb9ae4b0edc5a7075cf2/t/5d9cb89faeac9779de05a769/1570551968830/SHIELD+combined+protocol_final_100819.pdf
https://sites.google.com/lifecanvastech.com/protocol/shield/standard-shield-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: SHIELD OFF Incubation Parameters for Rodent Brains

Sample Type
SHIELD OFF Solution
Volume

Incubation Time

Mouse Brain 20 mL 3-4 days

Rat Brain 40 mL 4-6 days

II. SHIELD Protocol for Thin Tissue Slices (<500 µm)
This protocol is optimized for thin tissue slices, such as those obtained from a vibratome or

cryostat, and is ideal for antibody validation and high-resolution 2D imaging.[9]

Materials and Reagents:

SHIELD-Epoxy Solution

SHIELD-ON Solution

4% Paraformaldehyde (PFA) in PBS

PBS with 0.02% sodium azide (PBSN)

Well plates

Shaking incubator

Protocol Workflow for Thin Slices:

Figure 3: SHIELD workflow for thin tissue slices.

Step-by-Step Procedure:

Slice Preparation and Fixation:

Prepare tissue slices using a vibratome or cryostat.

If using cryosectioned tissue, ensure it is fixed with PFA before proceeding.[9]
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SHIELD Fixation:

Prepare the SHIELD fixation solution by mixing SHIELD-ON and SHIELD-Epoxy in a 7:1

ratio.[9]

Incubate the slices in this solution in a well plate at 4°C for 3 hours.[9]

Move the plate to room temperature and incubate for an additional 2 hours.[9]

Delipidation:

Delipidate the slices at room temperature or 37°C for at least 3 hours. Overnight

incubation is also acceptable.[9]

Final Steps:

Transfer the slices to PBSN.

The slices are now ready for passive immunolabeling.[9]

Table 2: Quantitative Comparison of SHIELD Protocols

Parameter
Standard Protocol (Whole
Brain)

Thin Slice Protocol (<500
µm)

Sample Type Whole rodent brain Tissue slices <500 µm

Fixation
PFA perfusion and post-

fixation
PFA fixation

SHIELD OFF 3-6 days at 4°C Not applicable

SHIELD ON 24 hours at 37°C
3 hours at 4°C, then 2 hours at

RT

Delipidation Separate step after SHIELD At least 3 hours at RT or 37°C

Total Time 4-7 days ~5-6 hours + delipidation time

Data Presentation and Expected Outcomes
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SHIELD-processed tissues exhibit superior preservation of both morphology and molecular

information compared to standard fixation methods, especially when subjected to harsh

clearing protocols.[2]

Key Advantages:

Preservation of Endogenous Fluorescence: SHIELD effectively protects fluorescent proteins

from quenching during clearing, allowing for the visualization of genetically labeled neurons

and their projections in 3D.[1][2]

Enhanced Antigenicity: The preservation of protein conformation by SHIELD leads to

improved antibody penetration and binding, facilitating robust immunolabeling of various

cellular and subcellular targets.[2][4]

Structural Integrity: Tissues processed with SHIELD maintain their original size and shape,

which is critical for accurate anatomical mapping and quantitative analysis.[2]

Compatibility with Multiplexing: The stability of SHIELD-processed tissue allows for multiple

rounds of antibody labeling and destaining on the same sample, enabling high-dimensional

molecular phenotyping.[3][4]

Troubleshooting Common Issues:
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Issue Potential Cause Recommended Solution

Tissue Deformation
Incomplete SHIELD cross-

linking

Ensure SHIELD ON solution is

pre-warmed to 37°C before

use to prevent diffusion of the

epoxy out of the tissue.[7]

Poor Clearing Incomplete delipidation

Increase incubation time in the

clearing solution or use active

clearing methods.

Weak Antibody Staining
Poor antibody penetration or

epitope masking

Ensure thorough washing after

clearing. Optimize antibody

concentration and incubation

time. For some antibodies,

sequential secondary antibody

incubation may be necessary.

High Autofluorescence Residual blood

Ensure thorough perfusion

with heparinized PBS before

fixation.

By following these detailed protocols and considering the provided application notes,

researchers can successfully implement SHIELD in their neuroscience labs to achieve high-

quality, 3D molecular and structural imaging of the nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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